molecular formula C19H36O2 B1588731 methyl (E)-octadec-2-enoate CAS No. 27234-05-5

methyl (E)-octadec-2-enoate

Cat. No. B1588731
CAS RN: 27234-05-5
M. Wt: 296.5 g/mol
InChI Key: CYUVJOWXJUNPHY-ISLYRVAYSA-N
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Description

Methyl (E)-octadec-2-enoate, also known as methyl oleate, is a fatty acid methyl ester. It is a colorless to pale yellow liquid with a mild odor. Methyl oleate is commonly used in various industrial applications, such as lubricants, solvents, and surfactants. It is also used as a biodiesel fuel and as a food flavoring agent. In recent years, methyl oleate has gained attention in scientific research due to its potential biological activities.

Scientific Research Applications

1. Epoxidation Reactions

Methyl oleate, which includes methyl (E)-octadec-2-enoate, undergoes epoxidation reactions with potassium peroxomonosulfate, leading to high yields (85–99%) of monoepoxy derivatives. These reactions and the products formed are significant in understanding the chemical behavior and potential applications of unsaturated fatty esters like methyl (E)-octadec-2-enoate (Lie Ken Jie & Pasha, 1998).

2. Novel Azido Fatty Acid Ester Derivatives

Research has been conducted on transforming methyl octadec-11Z-en-9-ynoate, a compound related to methyl (E)-octadec-2-enoate, into various azido derivatives. These derivatives are characterized by NMR spectroscopy and mass spectral analyses, contributing to the understanding of fatty acid ester derivatives (Lie Ken Jie & Alam, 2001).

3. Action on Polar Solvents

The interaction of methyl octadec-9-enoate with ozone in polar solvents, a model for the aqueous ozonization of organic compounds, leads to the formation of aldehyde and carboxylic acid groups. This study is essential for understanding the chemical transformations of fatty acid esters in different environments (Killops, 1986).

4. GC-MS Analysis of Dienoic Fatty Acids

Research involving the determination of double-bond positions in dienoic fatty acids, such as methyl (E)-octadec-2-enoate, using GC-MS as their dimethyl disulfide adducts, has been pivotal in advancing analytical techniques for fatty acids (Yamamoto et al., 1991).

5. Catalytic Autoxidation Studies

Studies on the oxidation of monethenoid fatty acids and esters, including methyl (E)-octadec-2-enoate, have provided insights into the autoxidation process and its resulting compounds. This research is vital for understanding oxidative stability and decomposition pathways of fatty esters (Gold & Skellon, 1959).

Future Directions

: Akalin, A., Kormaksson, M., Li, S., Garrett-Bakelman, F. E., Figueroa, M. E., Melnick, A., & Mason, C. E. (2012). methylKit: a comprehensive R package for the analysis of genome-wide DNA methylation profiles. Genome Biology, 13, R87. Link : How Tall Is Mount Everest? For Nepal, It’s a Touchy Question. (2018). The New York Times. Link : Mount Everest - Wikipedia. Link

properties

IUPAC Name

methyl (E)-octadec-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUVJOWXJUNPHY-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-octadec-2-enoate

CAS RN

27234-05-5
Record name Octadecenoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027234055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Nikolova, L Zhang, X Chen, L Chi… - Colloids and Surfaces A …, 2008 - Elsevier
Different methods for the selective synthesis of diastereomeric ethyl 2-fluoroalk-2-enoates 1 and 2 and 2-fluoroalk-2-en-1-ols 3 and 4, derived from the esters by reduction, with 16 and …
Number of citations: 9 www.sciencedirect.com
J Zhang, X Liu, X Li, Z Ying, W Liu - Pharmacological Research-Modern …, 2022 - Elsevier
Objective Bu Zhong Yi Qi (BZYQ) decoction is a classic prescription in Chinese history that has an obvious effect on improving fatigue symptoms. The objective was to investigate the …
Number of citations: 1 www.sciencedirect.com

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